Ethyl 2-(4-methylpiperazin-1-yl)propanoate
Overview
Description
Ethyl 2-(4-methylpiperazin-1-yl)propanoate is an organic compound with the molecular formula C({10})H({20})N({2})O({2}) and a molecular weight of 200.28 g/mol . This compound features a piperazine ring substituted with a methyl group and an ethyl ester functional group. It is primarily used in research settings, particularly in the fields of chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-methylpiperazin-1-yl)propanoate can be synthesized through various methods. One common approach involves the reaction of 4-methylpiperazine with ethyl 2-bromopropanoate under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-methylpiperazine and ethyl 2-bromopropanoate.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, usually monitored by thin-layer chromatography (TLC).
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methylpiperazin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH(_{4})) to convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Ethyl 2-(4-methylpiperazin-1-yl)propanoate is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound finds applications in the production of specialty chemicals and as a reagent in analytical chemistry
Mechanism of Action
The mechanism of action of ethyl 2-(4-methylpiperazin-1-yl)propanoate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The piperazine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 2-(4-methylpiperazin-1-yl)propanoate can be compared with other piperazine derivatives, such as:
Ethyl 2-(4-ethylpiperazin-1-yl)propanoate: Similar structure but with an ethyl group instead of a methyl group, potentially altering its chemical properties and biological activity.
Ethyl 2-(4-phenylpiperazin-1-yl)propanoate: Contains a phenyl group, which may enhance its hydrophobic interactions and binding affinity in biological systems.
Ethyl 2-(4-benzylpiperazin-1-yl)propanoate: Features a benzyl group, providing different steric and electronic effects compared to the methyl group.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of piperazine derivatives in research and industry .
Properties
IUPAC Name |
ethyl 2-(4-methylpiperazin-1-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-4-14-10(13)9(2)12-7-5-11(3)6-8-12/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCVPFCDPTXHQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1CCN(CC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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